molecular formula C37H36ClNO7S B14425556 [2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate CAS No. 83759-45-9

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate

Cat. No.: B14425556
CAS No.: 83759-45-9
M. Wt: 674.2 g/mol
InChI Key: KRTGJHNXSFHDST-MIVFOVIQSA-N
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Description

The compound [2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate is a complex organic molecule. It features a steroidal backbone with multiple functional groups, including hydroxyl, oxo, and sulfanyl groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the steroidal backbone. The key steps include:

    Formation of the steroidal core: This is typically achieved through a series of cyclization reactions.

    Functionalization: Introduction of hydroxyl, oxo, and sulfanyl groups through selective reactions.

    Coupling with acridine derivative: The final step involves coupling the steroidal core with the acridine derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

    Oxidation: Conversion of hydroxyl groups to oxo groups.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents for introducing halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield an oxo group, while reduction of the oxo group would regenerate the hydroxyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, the compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

In industry, the compound is used in the development of new materials and as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and oxo groups play a crucial role in binding to these targets, while the sulfanyl group may enhance the compound’s reactivity.

Comparison with Similar Compounds

Properties

CAS No.

83759-45-9

Molecular Formula

C37H36ClNO7S

Molecular Weight

674.2 g/mol

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate

InChI

InChI=1S/C37H36ClNO7S/c1-35-12-10-22(40)14-20(35)4-7-24-27-11-13-37(44,36(27,2)17-30(41)33(24)35)31(42)18-46-32(43)19-47-34-25-8-5-21(38)15-29(25)39-28-9-6-23(45-3)16-26(28)34/h5-6,8-10,12,14-16,24,27,33,44H,4,7,11,13,17-19H2,1-3H3/t24-,27-,33+,35-,36-,37-/m0/s1

InChI Key

KRTGJHNXSFHDST-MIVFOVIQSA-N

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CSC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC)O)CCC7=CC(=O)C=C[C@]37C

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)CSC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC)O)CCC7=CC(=O)C=CC37C

Origin of Product

United States

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